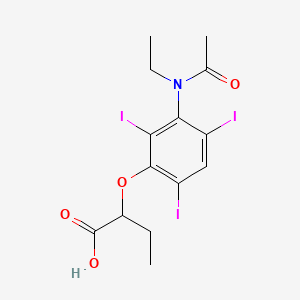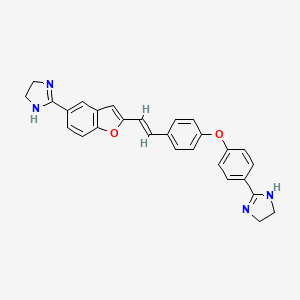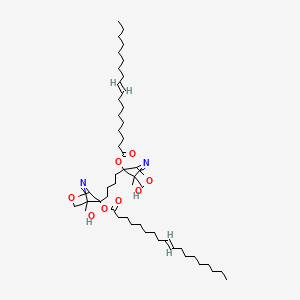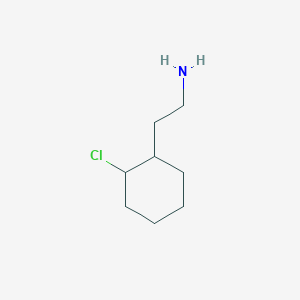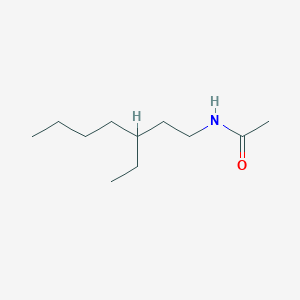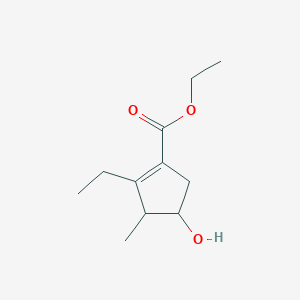
1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-, monohydrochloride is a complex organic compound characterized by its triazole and benzofuran moieties. It's primarily noted for its applications in scientific research, especially within medicinal and synthetic chemistry, due to its unique structural properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step synthetic pathways. Typically, it involves the initial preparation of the triazole ring, which is then modified to introduce the benzofuranyl-dioxane moiety. Common reaction conditions may include:
Formation of Triazole Ring: : Often, hydrazine and an appropriate acid are used to create the triazole structure.
Introduction of Benzofuranyl Group: : Via electrophilic substitution reactions where the benzofuranyl group is integrated using a suitable electrophile.
Dioxane Ring Formation: : This involves condensation reactions under acidic or basic conditions to ensure the correct dioxane configuration.
Industrial production may follow similar routes but is often optimized for higher yields and efficiency, incorporating continuous flow methods and more robust catalysts.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-, monohydrochloride is involved in several reaction types:
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of various oxides.
Reduction: : It can be reduced under controlled conditions to modify the triazole ring or the attached moieties.
Substitution: : Electrophilic and nucleophilic substitutions are common, allowing for diverse functionalizations of the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminium hydride in appropriate solvents.
Substitution: : Reagents like alkyl halides, organolithium, or Grignard reagents.
Major products typically include oxidized triazole derivatives, reduced forms of the benzofuranyl group, and various substituted analogs.
Scientific Research Applications
This compound is invaluable in several scientific domains:
Chemistry: : Used as an intermediate for more complex organic syntheses, particularly in creating heterocyclic compounds.
Biology: : Functions in studies involving enzyme inhibition and binding assays due to its potential bioactivity.
Medicine: : Explored as a potential pharmaceutical agent, particularly in antiviral and antibacterial therapies.
Industry: : Utilized in the synthesis of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The activity of 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-, monohydrochloride is dictated by its interaction with molecular targets. It often binds to enzyme active sites, inhibiting their action through competitive inhibition. The triazole ring is particularly notable for its ability to engage in hydrogen bonding and coordinate with metal ions, influencing biochemical pathways.
Comparison with Similar Compounds
Compared to other triazole derivatives, this compound stands out due to the presence of the benzofuranyl-dioxane moiety. Similar compounds include:
1H-1,2,4-Triazole, simple derivatives: : These lack the complexity and additional functional groups.
Benzofuranyl compounds: : These do not possess the triazole ring's unique properties.
1,3-Dioxane derivatives: : These are more flexible and lack the rigidity provided by the triazole ring.
While these compounds may share certain reactivities and applications, 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-, monohydrochloride's combination of functional groups makes it particularly unique and versatile in scientific research.
Feel free to ask for more specifics or details on any part!
Properties
CAS No. |
98518-98-0 |
|---|---|
Molecular Formula |
C15H16ClN3O3 |
Molecular Weight |
321.76 g/mol |
IUPAC Name |
1-[[2-(1-benzofuran-2-yl)-1,3-dioxan-2-yl]methyl]-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C15H15N3O3.ClH/c1-2-5-13-12(4-1)8-14(21-13)15(19-6-3-7-20-15)9-18-11-16-10-17-18;/h1-2,4-5,8,10-11H,3,6-7,9H2;1H |
InChI Key |
SDIPTCBXBABUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


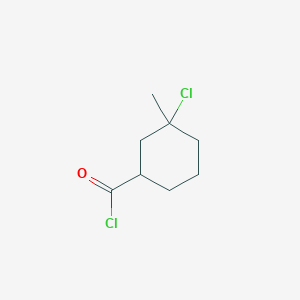
![Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate](/img/structure/B15348455.png)

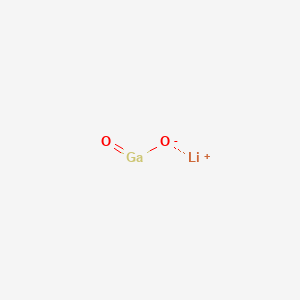
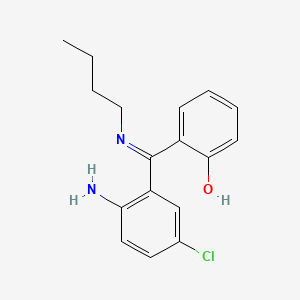
![1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348475.png)

